molecular formula C18H22N2O2S B11341166 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propoxybenzamide

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propoxybenzamide

Cat. No.: B11341166
M. Wt: 330.4 g/mol
InChI Key: LEWNUENHWDUOMU-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propoxybenzamide: C16H21N2O2S\text{C}_{16}\text{H}_{21}\text{N}_2\text{O}_2\text{S}C16​H21​N2​O2​S

    .
  • It belongs to the class of benzothiazole derivatives and contains a benzamide functional group.
  • The compound’s systematic name describes its structure: this compound.
  • Preparation Methods

      Synthetic Routes: Unfortunately, specific synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving benzothiazole and benzamide precursors.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on reaction conditions and substituents. For example, reduction could yield an amine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its benzothiazole moiety.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

      Medicine: No specific medical applications are well-established.

      Industry: Limited industrial applications due to its specialized structure.

  • Mechanism of Action

    • The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its effects.
    • Potential molecular targets and pathways are yet to be identified.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Its combination of benzothiazole and benzamide moieties sets it apart from other compounds.

    Remember that while the compound’s existence is documented, detailed information is scarce Researchers continue to explore its properties and applications

    Properties

    Molecular Formula

    C18H22N2O2S

    Molecular Weight

    330.4 g/mol

    IUPAC Name

    N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propoxybenzamide

    InChI

    InChI=1S/C18H22N2O2S/c1-3-10-22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(2)11-16(15)23-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,21)

    InChI Key

    LEWNUENHWDUOMU-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C

    Origin of Product

    United States

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